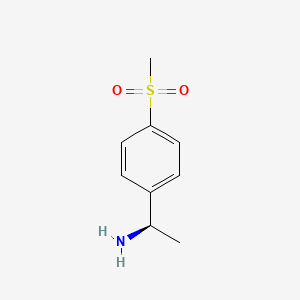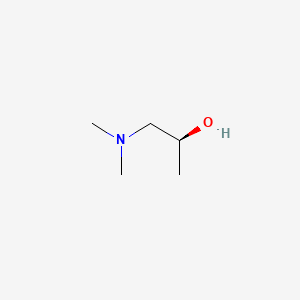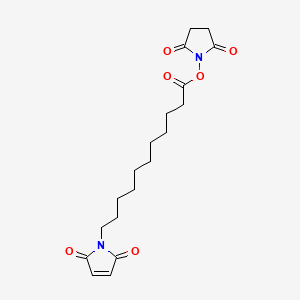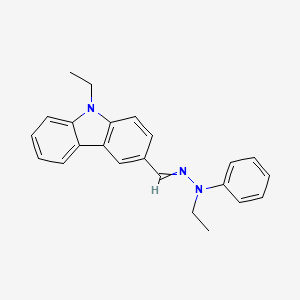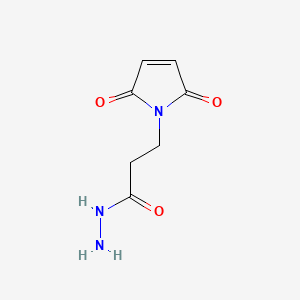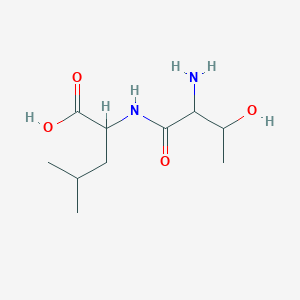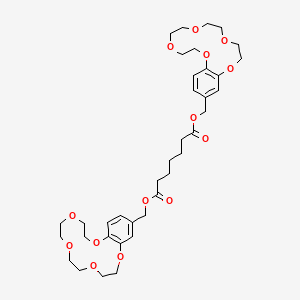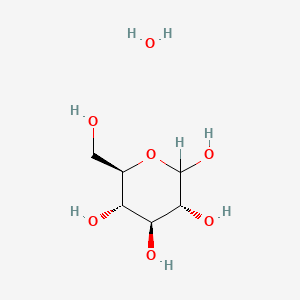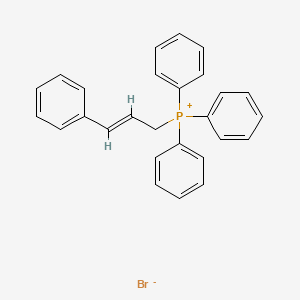
Cinnamyltriphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyltriphenylphosphonium bromide is an organic compound with the molecular formula C27H24BrP. It is a phosphonium salt that is often used in organic synthesis, particularly in the preparation of Wittig reagents. This compound is characterized by its white to almost white crystalline powder form and is known for its utility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnamyltriphenylphosphonium bromide can be synthesized through the reaction of cinnamyl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has been shown to be an efficient method for this synthesis, providing high yields in a shorter time compared to conventional heating methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of cinnamyl bromide with triphenylphosphine under controlled conditions to ensure high purity and yield. The use of microwave irradiation in industrial settings could potentially enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnamyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate.
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes or ketones), bases (such as sodium hydride or potassium tert-butoxide).
Conditions: The reaction is typically carried out in an aprotic solvent like THF or dichloromethane at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving this compound are alkenes, formed through the Wittig reaction .
Applications De Recherche Scientifique
Cinnamyltriphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the preparation of alkenes via the Wittig reaction. This makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, phosphonium salts like this compound can be used in the study of cellular processes and as potential drug delivery agents due to their ability to interact with biological membranes.
Mécanisme D'action
The primary mechanism of action of cinnamyltriphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound to form an alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final products .
Comparaison Avec Des Composés Similaires
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Vinyltriphenylphosphonium bromide
Comparison: Cinnamyltriphenylphosphonium bromide is unique due to its cinnamyl group, which provides distinct reactivity compared to other triphenylphosphonium salts. For instance, benzyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide have different alkyl groups, leading to variations in their reactivity and the types of alkenes they can form in Wittig reactions. The cinnamyl group in this compound allows for the formation of conjugated alkenes, which can be advantageous in synthesizing compounds with extended π-systems .
Propriétés
Numéro CAS |
7310-74-9 |
|---|---|
Formule moléculaire |
C27H25BrP+ |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;hydrobromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/b16-13+; |
Clé InChI |
APIBROGXENTUGB-ZUQRMPMESA-N |
SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




